Kikumycin B
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Overview
Description
Kikumycin B is a bioactive compound with the molecular formula C14H19N7O2 and a molecular weight of 317.35. It is produced by the microorganism Streptomyces sp. K99-0122 and exhibits antiviral, antibacterial, and antitumor activities .
Preparation Methods
Kikumycin B is typically isolated from the culture filtrate of Streptomyces sp. K99-0122. The production and purification process involves fermentation, followed by extraction and chromatographic purification techniques
Chemical Reactions Analysis
Kikumycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. detailed reaction pathways and products are not extensively documented in the available literature .
Scientific Research Applications
Kikumycin B has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: It is used to investigate its effects on various biological systems, particularly its antiviral, antibacterial, and antitumor properties.
Medicine: this compound is explored for its potential therapeutic applications in treating viral infections, bacterial infections, and cancer.
Mechanism of Action
The mechanism of action of Kikumycin B involves its interaction with specific molecular targets and pathways within microbial and cancer cells. It is believed to inhibit essential enzymes and disrupt cellular processes, leading to the death of the target cells. The exact molecular targets and pathways are still under investigation, but its broad-spectrum activity suggests multiple mechanisms of action .
Comparison with Similar Compounds
Kikumycin B is similar to other antibiotics produced by Streptomyces species, such as Kikumycin A. Both compounds share similar biological properties, but this compound has distinct structural features that contribute to its unique activity profile. Other similar compounds include various aminoglycoside and macrolide antibiotics, which also exhibit antibacterial and antiviral activities .
Biological Activity
Kikumycin B is a naturally occurring compound isolated from the culture filtrate of Streptomyces phaochromogenes R-719. It belongs to a class of oligopeptides known for their significant biological activities, including antiviral properties. This article will explore the biological activity of this compound, its mechanisms, and relevant research findings.
Antiviral Properties
This compound exhibits antiviral activity at concentrations around 10 μg/mL. Its effectiveness has been demonstrated against various viral strains, although specific viral targets and mechanisms of action remain under investigation. The compound's structural features contribute to its ability to interact with viral components, potentially inhibiting viral replication or entry into host cells .
Antimicrobial Activity
In addition to its antiviral properties, this compound has shown antimicrobial activity. It is structurally related to other oligopeptides that exhibit broad-spectrum antibacterial properties. Research indicates that such compounds can inhibit bacterial type IIa topoisomerases, which are crucial for DNA replication in bacteria .
The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed that the compound may interfere with nucleic acid processes by binding to DNA or RNA, similar to other members of its class like netropsin and distamycin . These interactions can disrupt essential cellular functions in both viral and bacterial pathogens.
Case Studies and Experimental Data
- Isolation and Characterization : Kikumycins A and B were isolated and characterized through various chromatographic techniques. Their structural analysis revealed significant insights into their biological functions .
- Antiviral Activity Testing : In vitro studies have demonstrated the antiviral efficacy of this compound against specific viruses, providing a foundation for further exploration into its therapeutic potential.
- Antimicrobial Efficacy : Studies have shown that this compound can inhibit the growth of several Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Data Table: Biological Activity Summary
Activity Type | Activity | Concentration | Target Organisms |
---|---|---|---|
Antiviral | Active | 10 μg/mL | Various viral strains |
Antimicrobial | Broad-spectrum | Variable | Gram-positive and Gram-negative bacteria |
Properties
CAS No. |
37913-78-3 |
---|---|
Molecular Formula |
C14H19N7O2 |
Molecular Weight |
317.35 g/mol |
IUPAC Name |
4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C14H19N7O2/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16/h4-7,9H,2-3H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22)/b5-4+ |
InChI Key |
LMRPWVAZPPSUES-SNAWJCMRSA-N |
Isomeric SMILES |
CN1C=C(C=C1C(=O)N/C=C/C(=N)N)NC(=O)C2CCC(=N2)N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC=CC(=N)N)NC(=O)C2CCC(=N2)N |
Origin of Product |
United States |
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